molecular formula C10H11BrO2 B121748 Methyl 3-(3-bromophenyl)propanoate CAS No. 151583-29-8

Methyl 3-(3-bromophenyl)propanoate

Cat. No.: B121748
CAS No.: 151583-29-8
M. Wt: 243.1 g/mol
InChI Key: DJJHVPBMUQLOCB-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)propanoate: is an organic compound with the molecular formula C10H11BrO2 3-(3-Bromophenyl)propionic acid methyl ester . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanoate group. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(3-bromophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-bromophenyl)propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-bromophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(3-bromophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

  • Methyl 3-(2-bromophenyl)propanoate
  • Methyl 3-(4-bromophenyl)propanoate
  • Methyl 3-(3-chlorophenyl)propanoate

Comparison: Methyl 3-(3-bromophenyl)propanoate is unique due to the position of the bromine atom on the phenyl ring, which affects its chemical reactivity and physical properties. Compared to its isomers, such as Methyl 3-(2-bromophenyl)propanoate and Methyl 3-(4-bromophenyl)propanoate, the 3-bromo derivative exhibits distinct reactivity patterns in substitution and reduction reactions. Additionally, the presence of bromine in the 3-position may enhance its binding affinity in biological systems compared to the 3-chloro derivative .

Properties

IUPAC Name

methyl 3-(3-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJHVPBMUQLOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609957
Record name Methyl 3-(3-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151583-29-8
Record name Methyl 3-(3-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to the procedure described in Example 34, Step 1, using 3-(3-bromo-phenyl)-propionic acid and methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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